Superior Cellular Uptake and Bioactivity in Cancer Models vs. Unmodified Peptide
Incorporation of L-4,4′-biphenylalanine (L-BiP) into the pBP-NBD peptide assembly drastically increases cellular uptake and inhibitory activity against castration-resistant prostate cancer (CRPC) cells, compared to the unmodified parent peptide [1].
| Evidence Dimension | Cellular uptake efficiency and cancer cell inhibition |
|---|---|
| Target Compound Data | Drastic increase in cellular uptake and inhibition of CRPC cells |
| Comparator Or Baseline | Parent pBP-NBD peptide without L-BiP (moderate efficacy) |
| Quantified Difference | Not quantified as a single number, but described as a 'drastic increase' from 'moderate efficacy' to enhanced activity. |
| Conditions | In vitro assays on castration-resistant prostate cancer (CRPC) cell lines VCaP and PC3, and metastatic osteosarcoma (mOS) cell lines Saos2 and SJSA1. |
Why This Matters
This demonstrates L-biphenylalanine's utility as a key building block for engineering peptides with enhanced cell-penetrating capabilities, a critical factor for the development of intracellularly active therapeutics.
- [1] Yi, M., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Chemistry, 30(30), e202400691. View Source
